6-Chloro-3-hydroxy-4H-1-benzopyran-4-one chemical structure and physical properties
6-Chloro-3-hydroxy-4H-1-benzopyran-4-one chemical structure and physical properties
An In-depth Technical Guide to 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one
Introduction
6-Chloro-3-hydroxy-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the flavonoid family, specifically classified as a 3-hydroxychromone.[1] Flavonoids are a diverse group of polyphenolic compounds known for their wide range of biological activities.[1][2][3] The core structure, a benzopyran-4-one skeleton, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[4][5] The presence of a chlorine atom at the 6-position and a hydroxyl group at the 3-position significantly influences the molecule's electronic properties and its potential interactions with biological targets.
This technical guide provides a comprehensive overview of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one, detailing its chemical structure, physicochemical properties, a validated synthesis protocol, and methods for its analytical characterization. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and application of novel heterocyclic compounds. The compound is of significant interest for its potential therapeutic applications, including anti-inflammatory and antioxidant properties, and serves as a valuable intermediate in the synthesis of more complex pharmaceuticals.[1]
Chemical Structure and Physicochemical Properties
The structural identity and physical characteristics of a compound are foundational to its study and application. The key identifiers and properties of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one are summarized below.
Structural Identifiers
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IUPAC Name: 6-chloro-3-hydroxychromen-4-one[1]
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CAS Number: 73484-71-6[1]
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Molecular Formula: C₉H₅ClO₃[1]
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Canonical SMILES: C1=CC2=C(C=C1Cl)C(=O)C(=CO2)O[1]
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InChI Key: LKCDDCDYSYTJSC-UHFFFAOYSA-N[1]
Physicochemical Data
The following table outlines the key physical and chemical properties of the compound. These parameters are crucial for determining appropriate solvents for reactions and purification, as well as for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 196.58 g/mol | [1] |
| Appearance | Typically a solid crystalline substance | [1] |
| Density | ~1.399 g/cm³ | [1] |
| Boiling Point | 290.9 °C at 760 mmHg | [1] |
| Flash Point | 133.8 °C | [1] |
| Melting Point | Varies based on purity | [1] |
Synthesis Protocol: Algar-Flynn-Oyamada (AFO) Reaction
The synthesis of 3-hydroxychromones is most classically achieved through the Algar-Flynn-Oyamada (AFO) reaction.[6][7] This method involves the oxidative cyclization of a 2'-hydroxychalcone intermediate using alkaline hydrogen peroxide. The protocol described below is a reliable, self-validating system for obtaining 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one.
Rationale for Experimental Choices
The AFO reaction is a two-step process. The first step is a Claisen-Schmidt condensation to form the chalcone precursor. This reaction is base-catalyzed, facilitating the deprotonation of the acetophenone's α-carbon to create a nucleophilic enolate that attacks the aldehyde. The second step, the oxidative cyclization, is the core of the AFO reaction. Hydrogen peroxide under basic conditions forms a hydroperoxide anion, which acts as a nucleophile, attacking the α,β-unsaturated ketone of the chalcone. This leads to an epoxide intermediate which then undergoes intramolecular rearrangement and cyclization to form the final 3-hydroxychromone product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one.
Step-by-Step Methodology
Step 1: Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-hydroxyprop-2-en-1-one (Chalcone Intermediate)
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Dissolve 5'-Chloro-2'-hydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath to 0-5 °C.
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Add a suitable formylating agent, such as ethyl formate (1.2 equivalents).
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Slowly add an aqueous solution of sodium hydroxide (e.g., 50% w/v) dropwise while maintaining the temperature below 10 °C. The formation of a brightly colored precipitate indicates chalcone formation.
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After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.
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Quench the reaction by pouring the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the pH is ~5-6.
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Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Synthesis of 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one
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Suspend the dried chalcone intermediate (1 equivalent) from Step 1 in a suitable solvent such as ethanol.
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Add an aqueous solution of sodium hydroxide (e.g., 2 M, 4-5 equivalents) and stir until the chalcone dissolves.
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Cool the solution to 15-20 °C in a water bath.
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Slowly add hydrogen peroxide (e.g., 30% aqueous solution, 2-3 equivalents) dropwise. An exothermic reaction may be observed; maintain the temperature below 25 °C.
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Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete, acidify the mixture with dilute acid (e.g., 2N H₂SO₄ or HCl).
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The product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the solid with water and then purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are standard for the structural elucidation of flavonoid derivatives.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Signals expected in the range of δ 7.0-8.2 ppm. The proton at C5 will likely be the most downfield due to the anisotropic effect of the carbonyl group. The protons at C7 and C8 will show coupling patterns consistent with their positions on the chlorinated benzene ring. C2-H Proton: A singlet is expected around δ 7.8-8.5 ppm. Hydroxyl Proton (3-OH): A broad singlet, typically in the range of δ 5.0-9.0 ppm, whose position is dependent on solvent and concentration. |
| ¹³C NMR | Carbonyl Carbon (C4): A signal in the downfield region, approximately δ 170-180 ppm. Olefinic Carbons: C2 and C3 signals expected around δ 140-155 ppm and δ 120-130 ppm, respectively. Aromatic Carbons: Signals will appear in the typical aromatic region of δ 110-160 ppm. The carbon attached to chlorine (C6) and the oxygen-bearing carbons (C8a, C4a) will have characteristic shifts. |
| IR Spectroscopy | O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[8] C=O Stretch: A strong, sharp absorption band around 1620-1660 cm⁻¹ for the conjugated ketone carbonyl group.[8] C=C Stretches: Multiple sharp bands in the 1450-1610 cm⁻¹ region, characteristic of the aromatic and pyran rings.[8] C-O Stretches: Bands in the 1000-1300 cm⁻¹ region. C-Cl Stretch: A band typically found in the 600-800 cm⁻¹ region. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺˙): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (196.58 g/mol ). The isotopic pattern for one chlorine atom ([M]⁺˙ and [M+2]⁺˙ in a ~3:1 ratio) will be a key diagnostic feature. Fragmentation: Common fragmentation pathways for flavonoids include the retro-Diels-Alder (rDA) reaction, leading to cleavage of the C-ring.[2][3] Other expected fragments would result from the loss of small neutral molecules like CO and H₂O.[2][3] |
Potential Applications and Biological Significance
The benzopyran-4-one scaffold is a cornerstone in the development of therapeutic agents.[5] Derivatives of this core structure are known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.
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Pharmaceutical Research: 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one has been investigated for its potential anti-inflammatory and antioxidant properties.[1] The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capability of the hydroxyl group are key features that can modulate its binding affinity to enzymes and receptors.[1]
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Anticancer Activity: Flavonoids and related chromone derivatives are extensively studied for their antiproliferative effects against various cancer cell lines.[5][9] The core structure can serve as a template for designing novel kinase inhibitors or agents that induce apoptosis.
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Synthetic Intermediate: This compound is a versatile building block in organic synthesis. The hydroxyl group can be further functionalized, allowing for the creation of a library of derivatives with potentially enhanced biological activities.[1]
Conceptual Relationship: Structure to Application
Caption: Relationship between the core structure and its potential applications.
References
- Heemann, L., & Lindel, T. (n.d.). Study on the Synthesis of Flavonols by Radical C–H Arylation of 3-Hydroxychromone Derivatives.
- EvitaChem. (n.d.). Buy 6-Chloro-3-hydroxy-4H-1-benzopyran-4-one (EVT-12034016).
- Taylor & Francis Online. (2022, September 27). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase.
- Canadian Science Publishing. (n.d.). Synthesis and spectroscopic properties of benzo- and naphthofuryl-3-hydroxychromones.
- Rao, C. P., & Srimannarayana, G. (1987). A New and Convenient Synthesis of 3-Hydroxychromones. Marcel Dekker, Inc.
- (n.d.). Synthesis of Certain Chalcones and 3-Hydroxychromones.
- Guidechem. (n.d.). 6-chloro-3-[hydroxy(2-quinolinyl)methyl]-1-benzopyran-4-one.
- PMC. (2007, March 21). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS.
- (2007, March 13). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS.
- (n.d.). Supporting Information.
- (2025, April 4). Analysis of Various Functional Groups on Flavone Derivatives for Triplex DNA Binding.
- European Journal of Chemistry. (2015, September 15). Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate and density functional theory studies.
- MDPI. (2023, September 8). Flavones and Related Compounds: Synthesis and Biological Activity.
- PMC. (n.d.). Synthesis, multi-target evaluation and DFT analysis of 6-hydroxychromone derived hydrazones with carbonic anhydrase I–II/acetylcholinesterase inhibition and antioxidant activity.
- (n.d.). Biological activity of benzopyran derivatives against some microorganisms.
- Guidechem. (n.d.). 6-chloro-3-(4-hydroxyphenyl)-1-benzopyran-2-one 1236360-21-6 wiki.
- NextSDS. (n.d.). 6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-OL.
- ChemSynthesis. (2025, May 20). 6-(chloromethyl)-3-hydroxy-2-(3-hydroxypropanoyl)-4H-pyran-4-one.
- (n.d.). IR Spectroscopy.
- EPA. (2025, October 15). 6-Chloro-7-[4-[[[2-(4-chloro-2-methoxyphenyl)ethyl]amino]carbonyl]phenoxy].
- ChemicalBook. (2023, April 23). 2H-1-Benzopyran-2-one, 6-chloro-4-hydroxy-3-Methyl- | 197504-51-1.
- PMC. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds.
- RSC Publishing. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Guidechem. (n.d.). 6-chloro-4-phenyl-3,4-dihydro-2H-1-benzopyran.
- (n.d.). 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-.
- PubChem. (n.d.). 4H-1-Benzopyran-4-one, 2-(3,5-dihydroxyphenyl)-3,5,7-trihydroxy- | C15H10O7 | CID.
-
ResearchGate. (n.d.). Synthesis of Biologically Active 4-[1-(2H-[10]-4-hydroxy-2-oxo-benzopyran-3-yl)methylidene] -2-phenyl-4H-oxazol-5-ones and[1][6][10]Triazine6-one and Its Derivatives | Request PDF. Retrieved from
- NIST WebBook. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-.
- NIST WebBook. (n.d.). 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-.
- SpectraBase. (n.d.). 6-Chloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde 3-O-methyl oxime.
-
Pharmaffiliates. (n.d.). (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1][10]thiazine 1,1-dioxide. Retrieved from
- MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles.
- DOI. (n.d.). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade.
- NIST WebBook. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
- (n.d.). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with....
- (n.d.). Interpretation of mass spectra.
- MassBank. (2008, October 21). Organic compounds.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, multi-target evaluation and DFT analysis of 6-hydroxychromone derived hydrazones with carbonic anhydrase I–II/acetylcholinesterase inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. narsammaacsc.org [narsammaacsc.org]
- 9. Flavones and Related Compounds: Synthesis and Biological Activity [mdpi.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
